Cyclobenzaprine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a skeletal muscle relaxant. It is primarily used as an internal standard in mass spectrometry for the quantification of cyclobenzaprine. Cyclobenzaprine itself is commonly prescribed to relieve muscle spasms associated with acute, painful musculoskeletal conditions .
Preparation Methods
The preparation of Cyclobenzaprine-d6 involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the cyclobenzaprine structure . Industrial production methods typically involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Cyclobenzaprine-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Cyclobenzaprine can be oxidized to form norcyclobenzaprine, a major metabolite.
Reduction: Reduction reactions can convert cyclobenzaprine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclobenzaprine molecule, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclobenzaprine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biology: Researchers use this compound to study the metabolism and pharmacokinetics of cyclobenzaprine in biological systems.
Mechanism of Action
Cyclobenzaprine-d6, like cyclobenzaprine, acts as a centrally acting muscle relaxant. It works by blocking nerve impulses (or pain sensations) that are sent to the brain. Cyclobenzaprine is a 5-HT2 receptor antagonist and relieves muscle spasms through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . This action helps to reduce muscle hyperactivity and alleviate pain associated with muscle spasms.
Comparison with Similar Compounds
Cyclobenzaprine-d6 can be compared with other muscle relaxants such as tizanidine and baclofen:
Tizanidine: Tizanidine is another muscle relaxant that works by blocking nerve impulses.
Baclofen: Baclofen is used to relieve muscle spasms associated with multiple sclerosis and spinal cord injury.
This compound is unique in its use as an internal standard for mass spectrometry, providing accurate quantification of cyclobenzaprine in various research and clinical settings.
Properties
Molecular Formula |
C20H21N |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3 |
InChI Key |
JURKNVYFZMSNLP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.